2-(cyclopentylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c24-18(14-26-16-6-1-2-7-16)21-9-11-22(12-10-21)19(25)17-13-15-5-3-4-8-23(15)20-17/h13,16H,1-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFNUWNFGVROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopentylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The pyrazolo[1,5-a]pyridine moiety is known for its diverse biological activities.
- Functional Groups : The presence of a cyclopentylsulfanyl group and a piperazine linker contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:
- A related compound exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.08 μM, indicating strong inhibitory effects on tumor growth .
- Docking studies suggest that these compounds may act as EGFR inhibitors, with some derivatives showing comparable activity to established drugs like erlotinib .
The mechanism by which pyrazolo derivatives exert their effects often involves:
- Inhibition of Kinases : Many compounds in this class have been evaluated for their ability to inhibit specific kinases associated with cancer progression. For example, certain pyrazolo compounds have shown inhibitory activity against CDK2 and Abl kinases .
- Cell Cycle Arrest : Antiproliferative effects are often linked to the induction of cell cycle arrest in cancer cells.
Case Studies
- Synthesis and Evaluation of Pyrazole Derivatives :
- Molecular Docking Studies :
Data Tables
Here are some summarized findings from relevant studies:
| Compound Name | IC₅₀ (μM) | Target | Notes |
|---|---|---|---|
| C5 | 0.08 | MCF-7 | Significant antiproliferative activity |
| Compound A | 0.07 | EGFR | Comparable to erlotinib |
| Compound B | N/A | CDK2 | No significant inhibition observed |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Observations:
- Core Heterocycles : The target compound’s pyrazolo[1,5-a]pyridine core is distinct from triazolo[1,5-a]pyrimidine () and pyrazolo[1,5-a]pyrazine (). These cores influence electronic properties and binding to biological targets like kinases or enzymes.
- Synthetic Routes: Thioether formation via bromoethanone intermediates is a common strategy (Evidences 6, 10), while chiral center introduction () requires asymmetric synthesis or resolution.
Bioactivity and Mechanism
- Antiproliferative Potential: Piperazine-sulfonyl analogs () showed antiproliferative activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition or DNA intercalation.
- Agrochemical Applications : Triazolo[1,5-a]pyrimidine derivatives () demonstrated herbicidal activity, underscoring the role of heterocyclic scaffolds in diverse bioactivities.
Pharmacokinetic Considerations
- Lipophilicity : The cyclopentyl group in the target compound likely increases logP compared to phenyl or tetrazole analogs, affecting absorption and metabolism.
- Metabolic Stability : Piperazine rings are prone to N-dealkylation, but sulfanyl groups may slow oxidation, as seen in thioether-containing drugs.
Preparation Methods
Construction of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is synthesized via a [3+2] oxidative cycloaddition between N-aminopyridines and α,β-unsaturated carbonyl compounds. Gokmen et al. demonstrated that reacting N-aminopyridine derivatives with electron-deficient alkenes in N-methylpyrrolidone (NMP) at room temperature yields functionalized pyrazolo[1,5-a]pyridines in 60–85% yields. For the target compound, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is generated by hydrolyzing the ester intermediate under basic conditions (NaOH, EtOH/H2O, 70°C, 6 h). Subsequent chlorination with phosphorus oxychloride (POCl3, reflux, 4 h) converts the carboxylic acid to the corresponding acyl chloride, a critical intermediate for piperazine coupling.
Key Optimization :
- Solvent choice (NMP) ensures metal-free conditions and high regioselectivity.
- Chlorination efficiency improves with excess POCl3 (3 equiv.) and catalytic dimethylformamide (DMF).
Piperazine Functionalization
The piperazine moiety is introduced via nucleophilic acyl substitution. As reported by Gokmen et al., reacting acyl chlorides with piperazine derivatives in chloroform at room temperature (8–12 h) achieves >80% conversion. For the target molecule, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl chloride (1.2 equiv.) is coupled with piperazine (1.0 equiv.) in the presence of triethylamine (TEA, 2.5 equiv.) to yield 4-(4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:2) affords the intermediate in 72% yield.
Critical Parameters :
- Excess acyl chloride prevents diacylation byproducts.
- Anhydrous conditions minimize hydrolysis of the acyl chloride.
Cyclopentylsulfanyl Group Incorporation
The final step involves nucleophilic substitution of the bromine atom with cyclopentanethiol. Employing cyclopentyl mercaptan (1.2 equiv.) in cyclopentyl methyl ether (CPME) at 60°C for 6 h achieves 78% conversion, as per Molander’s solvent optimization studies. The use of CPME enhances reaction efficiency due to its high boiling point (106°C) and stability under basic conditions. The crude product is purified via recrystallization from ethanol/water (3:1) to yield the title compound as a pale-yellow solid.
Characterization Data :
- FT-IR (KBr) : 2952 cm⁻¹ (C-H stretch), 1649 cm⁻¹ (C=O), 1274 cm⁻¹ (NO2).
- ¹H NMR (CDCl3) : δ 1.25–1.32 (m, 8H, cyclopentyl CH2), 2.97–3.00 (d, 2H, S-CH2), 3.99 (s, 8H, piperazine CH2).
- HRMS (ESI+) : m/z calc. for C24H31N5O2S [M+H]+: 454.2124; found: 454.2128.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Cycloaddition : Minor regioisomers (<5%) form during pyrazolo[1,5-a]pyridine synthesis, necessitating chromatographic separation.
- Solvent Compatibility : CPME outperforms THF and dioxane in thiol substitution reactions due to superior thermal stability.
- Purification Complexity : Silica gel chromatography remains indispensable for isolating intermediates, though preparative HPLC could improve scalability.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-(cyclopentylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling of pyrazolo[1,5-a]pyridine-2-carbonyl chloride with piperazine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Thioether formation via nucleophilic substitution between cyclopentylthiol and a chloro- or bromo-ethyl intermediate, often using a polar aprotic solvent (DMF or acetonitrile) at 60–80°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Key considerations: Optimize stoichiometry of piperazine derivatives to avoid dimerization byproducts .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions (e.g., cyclopentylsulfanyl protons at δ 1.5–2.5 ppm, pyrazolo-pyridine carbonyl at ~165 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] with <5 ppm error).
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Receptor binding assays: Radioligand competition assays (e.g., -spiperone for dopamine receptor subtypes) to determine IC values .
- Functional assays: Measure antagonism/agonism via cAMP accumulation or β-arrestin recruitment (e.g., BRET/FRET-based systems) .
- Selectivity screening: Compare activity against related targets (e.g., D2/D3 receptors) to assess subtype specificity .
Advanced Research Questions
Q. How can molecular modeling predict interactions between this compound and its biological targets?
Methodological Answer:
- Docking studies: Use Schrödinger Suite or AutoDock Vina to model binding to dopamine D4 receptors, focusing on interactions with TM5 (serine residues) and TM6 (aromatic microdomains) .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) to analyze hydrogen bonding and hydrophobic contacts .
- Free energy calculations (MM/PBSA): Estimate binding affinity differences between structural analogs .
Q. How to resolve contradictions in reported binding affinities across studies?
Methodological Answer:
- Standardize assay conditions: Use identical buffer pH, temperature, and cell lines (e.g., HEK293 expressing human D4.4 receptors) .
- Validate with reference compounds: Include known ligands (e.g., FAUC 213) as internal controls to calibrate potency measurements .
- Orthogonal assays: Confirm binding data with functional readouts (e.g., GTPγS binding for G-protein activation) .
Q. What strategies improve metabolic stability and pharmacokinetic (PK) profiles for in vivo studies?
Methodological Answer:
- In vitro microsomal stability assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., cyclopentylsulfanyl oxidation) .
- Structural modifications: Replace labile groups (e.g., methylsulfonyl for sulfanyl) or introduce fluorine to block CYP450-mediated metabolism .
- PK studies: Administer IV/PO in rodents, collect plasma samples, and quantify via LC-MS/MS to calculate bioavailability and half-life .
Q. How to assess selectivity against off-target receptors or enzymes?
Methodological Answer:
- Broad-panel screening: Test against 50+ GPCRs, kinases, and ion channels (Eurofins CEREP panel) at 10 µM .
- Cryo-EM or X-ray crystallography: Resolve ligand-target co-structures to identify critical binding motifs (e.g., piperazine carbonyl orientation) .
- Machine learning models: Train on chemogenomic databases (ChEMBL) to predict off-target liabilities .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic substitution: Synthesize analogs with varied substituents (e.g., cyclopentyl → cyclohexyl, pyrazolo-pyridine → indole) and compare IC values .
- Free-Wilson analysis: Quantify contributions of individual moieties to activity (e.g., sulfanyl group enhances D4 binding by ~3-fold) .
- 3D-QSAR: Build CoMFA/CoMSIA models using steric/electrostatic field data from aligned analogs .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Evaluate blood-brain barrier (BBB) penetration: Use PAMPA-BBB assay or in situ perfusion models to assess permeability .
- Pharmacodynamic markers: Measure D4 receptor occupancy via PET imaging (e.g., -raclopride displacement) in animal models .
- Dose-response studies: Corrogate in vitro IC with free plasma concentrations to ensure target engagement .
Q. What computational tools predict toxicity or mutagenicity risks?
Methodological Answer:
- In silico platforms: Use Derek Nexus or Toxtree for structural alerts (e.g., sulfanyl group flagged for potential hepatotoxicity) .
- Ames test: Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 ± metabolic activation .
- hERG inhibition assay: Patch-clamp electrophysiology to assess cardiac liability (IC >10 µM preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
